molecular formula C14H19N3O3S B5799969 N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide

N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Cat. No.: B5799969
M. Wt: 309.39 g/mol
InChI Key: FCSZHKRCMRKPBH-UHFFFAOYSA-N
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Description

N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetylcarbamothioyl group and a methoxyphenyl group. Its molecular formula is C13H18N2O3S, and it is known for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-amino-2-methoxybenzoic acid with acetyl isothiocyanate to form the acetylcarbamothioyl derivative. This intermediate is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, nucleophiles like amines or thiols; often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acetylcarbamothioyl group is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the methoxyphenyl group can participate in hydrophobic interactions with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-methylacetamide
  • **N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-3,4-dichlorobenzamide
  • N-acyl-morpholine-4-carbothioamides

Uniqueness

N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(acetylcarbamothioylamino)-2-methoxyphenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-8(2)13(19)17-11-6-5-10(7-12(11)20-4)16-14(21)15-9(3)18/h5-8H,1-4H3,(H,17,19)(H2,15,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSZHKRCMRKPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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